![molecular formula C23H21F3N4O3S B2606049 4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide CAS No. 421591-84-6](/img/structure/B2606049.png)
4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide
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Description
4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C23H21F3N4O3S and its molecular weight is 490.5. The purity is usually 95%.
BenchChem offers high-quality 4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Quinazoline Derivatives in Cancer Research
Quinazoline derivatives have been extensively studied for their antitumor properties. For instance, derivatives of quinazoline have shown promise as inhibitors of thymidylate synthase (TS), a key enzyme involved in DNA synthesis. Such inhibitors have potential applications as antitumor and antibacterial agents. The nonclassical analogues with specific substitutions have exhibited potent inhibitory effects against human TS, highlighting their potential in cancer treatment (Gangjee et al., 1996).
Antimalarial and Antiviral Applications
Sulfonamide derivatives, including those with pyrrolidinyl and quinazoline moieties, have been investigated for their antimalarial properties. For example, certain sulfonamides exhibited excellent antimalarial activity, with specific compounds showing high potency and selectivity. This research underlines the potential of such compounds in developing new antimalarial therapies (Fahim & Ismael, 2021).
Analgesic and Anti-inflammatory Activities
Research has also explored the synthesis of new derivatives linked to the quinazolin-4-one ring for their potential analgesic and anti-inflammatory activities. Some derivatives have demonstrated potent activities in preclinical models, suggesting their utility in pain management and inflammation control (Dewangan et al., 2016).
properties
IUPAC Name |
4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3N4O3S/c24-23(25,26)15-4-1-5-16(13-15)30-21(33)17-8-7-14(12-18(17)28-22(30)34)20(32)27-9-3-11-29-10-2-6-19(29)31/h1,4-5,13-14,17-18H,2-3,6-12H2,(H,27,32)(H,28,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAELCWIUIFDLHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C2CCC3C(C2)NC(=S)N(C3=O)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
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